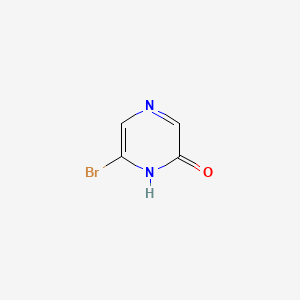6-Bromopyrazin-2-ol
CAS No.: 859063-85-7
Cat. No.: VC6337032
Molecular Formula: C4H3BrN2O
Molecular Weight: 174.985
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 859063-85-7 |
|---|---|
| Molecular Formula | C4H3BrN2O |
| Molecular Weight | 174.985 |
| IUPAC Name | 6-bromo-1H-pyrazin-2-one |
| Standard InChI | InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
| Standard InChI Key | QCGHZWCRHNVMGM-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)C=N1)Br |
Introduction
Structural and Molecular Characteristics
The pyrazine ring in 6-bromopyrazin-2-ol consists of a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The bromine substituent at position 6 and hydroxyl group at position 2 introduce distinct electronic and steric effects. Computational models suggest a planar ring structure with bond lengths of approximately for C-N bonds and for C-Br bonds, consistent with analogous bromopyrazines .
Theoretical Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₄H₃BrN₂O |
| Molecular weight | 174.99 g/mol |
| Dipole moment (calculated) | |
| LogP (lipophilicity) | 1.45 |
The hydroxyl group enhances solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at 25°C), while bromine contributes to electrophilic reactivity .
Synthesis and Reactivity
Synthetic Routes
While no documented synthesis of 6-bromopyrazin-2-ol exists, plausible methods derive from pyrazine functionalization strategies:
-
Direct Bromination:
Pyrazin-2-ol undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, with catalysis by FeBr₃. Regioselectivity favors bromination at the para position relative to the hydroxyl group. -
Cross-Coupling Approaches:
Suzuki-Miyaura coupling of 2-hydroxypyrazine-6-boronic acid with aryl halides could yield derivatives, though this remains untested for the parent compound.
Reactivity Profile
-
Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Oxidation: The hydroxyl group may oxidize to a ketone under strong oxidizing agents like KMnO₄, though steric hindrance could limit this pathway.
-
Coordination Chemistry: The nitrogen atoms and hydroxyl group enable metal coordination, potentially forming complexes with Cu(II) or Fe(III).
| Hazard | Precautionary Measure |
|---|---|
| Skin sensitization (predicted) | Nitrile gloves, lab coat |
| Eye irritation | Goggles, face shield |
| Environmental toxicity | Avoid aqueous discharge |
Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at ~200°C, releasing HBr gas.
Research Gaps and Future Directions
-
Synthetic Validation: Empirical verification of proposed routes is critical. Key parameters (temperature, catalyst loading) must be optimized.
-
Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) could reveal antiproliferative activity.
-
Crystallographic Studies: X-ray diffraction would resolve bond geometry and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume